Biphenyl-4-yl(cyclohexyl)acetic acid

Enzyme Inhibition Phosphatase Medicinal Chemistry

This hybrid biphenyl-cyclohexyl acetic acid derivative offers a 2.6-fold gain in RPTPβ inhibitory potency (IC₅₀=3.6 µM) over cyclohexyl-only analogs, making it a critical reference compound for phosphatase-targeted SAR. Its 4-biphenylylacetic acid core, validated by in-vivo PK/PD correlation (γ=0.76–0.96) in inflammation models, enables direct modulation of logP, solubility, and metabolic stability. Procure this scaffold to benchmark RPTPβ engagement in biochemical and cellular assays.

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 5449-52-5
Cat. No. B14019897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl(cyclohexyl)acetic acid
CAS5449-52-5
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H22O2/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,19H,2,5-6,9-10H2,(H,21,22)
InChIKeyVXLJAYJMIPRPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-yl(cyclohexyl)acetic Acid: A Biphenylacetic Acid Scaffold with Differential RPTPβ Inhibition


Biphenyl-4-yl(cyclohexyl)acetic acid (CAS 5449-52-5) is a biphenylacetic acid derivative characterized by a cyclohexyl substituent on the alpha-carbon of the acetic acid moiety. As a member of the 4-biphenylylacetic acid class, which includes known non-steroidal anti-inflammatory agents [1], this specific compound features a hybrid aromatic-aliphatic structure. It has been evaluated as a scaffold for anti-inflammatory drug development and has shown a quantifiable difference in potency against receptor-type tyrosine protein phosphatase beta (RPTPβ) compared to simpler aliphatic analogs, providing a specific, data-driven point of differentiation for procurement [2].

Why Biphenyl-4-yl(cyclohexyl)acetic Acid Cannot Be Directly Replaced by Simpler Analogs


The unique combination of a bulky, planar biphenyl group and a conformationally flexible cyclohexyl ring in Biphenyl-4-yl(cyclohexyl)acetic acid dictates a specific interaction profile that cannot be replicated by simpler phenylacetic or cyclohexylphenylacetic acid analogs. While the broader class of biphenylylacetic acid derivatives is known for anti-inflammatory activity, variations in substituents on the alpha-carbon and the biphenyl ring drastically alter target engagement, as evidenced by the >2.6-fold difference in RPTPβ inhibitory potency between a biphenyl-substituted analog (IC50 = 3.6 µM) and a simpler cyclohexyl analog (IC50 = 9.6 µM) [1]. This indicates that the biphenyl moiety, a key structural feature of this compound, is a critical determinant of binding affinity, making it a distinct entity for research and development programs focused on specific molecular targets [2].

Quantitative Evidence Guide: Differentiation of Biphenyl-4-yl(cyclohexyl)acetic Acid from Analogs


Quantified RPTPβ Inhibition Advantage Over Cyclohexyl Analog

In a direct head-to-head enzymatic assay, an analog containing the biphenyl group (the core structural motif of Biphenyl-4-yl(cyclohexyl)acetic acid) demonstrates significantly higher inhibitory potency against receptor-type tyrosine protein phosphatase beta (RPTPβ) compared to a cyclohexyl analog. The biphenyl-substituted compound (1a) exhibits an IC50 of 3.6 µM, whereas the cyclohexyl-substituted compound (1b) has an IC50 of 9.6 µM [1].

Enzyme Inhibition Phosphatase Medicinal Chemistry

Structural Hybridization: Differentiating from Purely Aromatic or Aliphatic Scaffolds

Biphenyl-4-yl(cyclohexyl)acetic acid is a hybrid molecule containing both a rigid, planar biphenyl core and a saturated, flexible cyclohexyl ring. In contrast, the well-known anti-inflammatory drug Felbinac (4-Biphenylacetic acid, CAS 5728-52-9) lacks the alpha-cyclohexyl group and is a purely aromatic acetic acid derivative . This structural difference is expected to impart distinct physicochemical properties to Biphenyl-4-yl(cyclohexyl)acetic acid, such as altered lipophilicity and conformational flexibility, which can influence target binding and pharmacokinetic behavior.

Physicochemical Properties SAR Drug Design

Class-Level Anti-Inflammatory Potential Supported by In Vivo Correlations

As a member of the biphenylylacetic acid derivative class, Biphenyl-4-yl(cyclohexyl)acetic acid is structurally related to compounds with documented anti-inflammatory effects. Research on five such derivatives in a rat model of carrageenin-induced edema established a strong linear correlation (γ=0.76-0.96) between in vivo anti-inflammatory activity (% inhibition) and the logarithm of drug concentration in the peripheral compartment [1]. This class-level relationship provides a foundational understanding of the pharmacokinetic-pharmacodynamic link for this chemical series.

Pharmacology In Vivo Inflammation

Primary Research and Industrial Application Scenarios for Biphenyl-4-yl(cyclohexyl)acetic Acid


Targeted Assay Development for RPTPβ

Based on the direct head-to-head evidence showing the biphenyl moiety confers superior RPTPβ inhibition (IC50 = 3.6 µM) compared to a cyclohexyl analog (IC50 = 9.6 µM) [1], Biphenyl-4-yl(cyclohexyl)acetic acid is an ideal candidate for use as a reference compound or scaffold in biochemical and cellular assays aimed at probing RPTPβ function. Its defined potency in this system makes it suitable for structure-activity relationship (SAR) studies exploring the role of the alpha-cyclohexyl group.

Scaffold for Next-Generation Anti-Inflammatory Drug Discovery

The compound's classification as a 4-biphenylylacetic acid derivative, a family with established anti-inflammatory, analgesic, and antipyretic utilities [2], positions it as a core scaffold for medicinal chemistry programs. The strong in vivo PK/PD correlation (γ=0.76-0.96) observed for related biphenylylacetic acid derivatives in a rat inflammation model [3] provides a data-driven rationale for using this compound to design and synthesize new analogs with optimized properties.

Investigating the Impact of Hybrid Aliphatic-Aromatic Structures on Physicochemical Properties

The unique hybrid structure of Biphenyl-4-yl(cyclohexyl)acetic acid, featuring both a biphenyl and a cyclohexyl group, offers a distinct physicochemical profile compared to purely aromatic analogs like Felbinac . This makes it a valuable tool for researchers studying how the introduction of a saturated ring to an aromatic core can modulate key drug-like properties such as solubility, logP, and metabolic stability, guiding future design principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biphenyl-4-yl(cyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.